2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine
Description
Significance of the Benzoxazole (B165842) Scaffold in Modern Heterocyclic Chemistry
Benzoxazole, an aromatic organic compound, is formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. globalresearchonline.netglobalresearchonline.net This heterocyclic structure is a cornerstone in medicinal chemistry, recognized as a vital pharmacophore—a molecular feature responsible for a drug's pharmacological activity. globalresearchonline.netigi-global.comresearchgate.net Its aromatic nature provides relative stability, while the presence of nitrogen and oxygen heteroatoms creates reactive sites that allow for diverse functionalization. globalresearchonline.net
The significance of the benzoxazole scaffold is partly due to its role as a structural isostere of naturally occurring purine (B94841) bases, such as adenine (B156593) and guanine. This similarity allows benzoxazole derivatives to readily interact with biological macromolecules, including enzymes and nucleic acids. jocpr.comresearchgate.net Consequently, compounds containing this nucleus have been found to exhibit a vast array of biological activities. globalresearchonline.netjocpr.com The versatility of the benzoxazole core has made it a privileged structure in the design of new therapeutic agents. globalresearchonline.netd-nb.info Research has demonstrated that modifications to this fundamental structure can lead to significant variations in the resulting molecule's mechanism of action and therapeutic effects. globalresearchonline.netigi-global.com
The broad spectrum of pharmacological activities associated with the benzoxazole scaffold underscores its importance in drug discovery and development. tandfonline.comnih.gov These activities span numerous therapeutic areas, making it a focal point of intensive research. globalresearchonline.netjocpr.com
Table 1: Investigated Biological Activities of the Benzoxazole Scaffold
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Effective against various strains of bacteria and fungi, addressing the need for new agents to combat resistant pathogens. | jocpr.comnih.govnih.gov |
| Anticancer | Shows cytotoxic effects against various cancer cell lines, including human colorectal carcinoma. | igi-global.comd-nb.infonih.govnih.gov |
| Anti-inflammatory | Exhibits potential in modulating inflammatory pathways, with some derivatives acting as cyclooxygenase inhibitors. | globalresearchonline.netjocpr.comtandfonline.com |
| Analgesic | Certain derivatives have demonstrated pain-relieving properties. | globalresearchonline.netigi-global.comjocpr.com |
| Antiviral | Investigated for activity against viruses, including HIV and Hepatitis C. | globalresearchonline.netnih.gov |
| Anticonvulsant | Some benzoxazoles have shown potential as agents for controlling seizures. | globalresearchonline.netnih.govamazonaws.com |
| Antioxidant | Capable of scavenging free radicals, which is relevant in various pathological conditions. | globalresearchonline.net |
| Anthelmintic | Shows activity against parasitic worms, with some derivatives targeting the β-tubulin protein. | globalresearchonline.nettandfonline.com |
Overview of Current Research Trajectories for Benzoxazole Derivatives
Modern research on benzoxazole derivatives is dynamic and multifaceted, primarily driven by the scaffold's proven pharmacological potential. nih.gov A major trajectory involves the design and synthesis of novel derivatives with enhanced and more selective biological activities to address unmet medical needs. globalresearchonline.nettandfonline.com
One of the most prominent areas of investigation is in oncology. d-nb.info Researchers are actively developing new benzoxazole-containing compounds as potent anticancer agents. nih.govresearchgate.net These efforts focus on creating molecules that can overcome the limitations of existing chemotherapeutics, such as drug resistance and adverse side effects. d-nb.info Studies have explored their efficacy against various cancer cell lines, including breast, lung, and colorectal cancers. nih.govnih.gov
Another critical research direction is the development of new antimicrobial agents. nih.gov With the rise of multi-drug resistant infections, there is an urgent demand for new antibiotics and antifungals. nih.gov Benzoxazole derivatives are being synthesized and screened for their ability to inhibit the growth of resistant bacteria and fungi. nih.govnih.gov
Furthermore, the anti-inflammatory properties of benzoxazoles continue to be a significant area of study. tandfonline.com Research is focused on designing derivatives that can act as potent anti-inflammatory agents with improved safety profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.govtandfonline.com Beyond these primary areas, research extends to neurological disorders, with investigations into benzoxazole derivatives for conditions like Alzheimer's disease and as potential antipsychotic agents. tandfonline.comnih.gov The development of efficient and environmentally friendly synthesis methods, including the use of green catalysts and solvent-free conditions, is also a key focus, aiming to make the production of these valuable compounds more sustainable. nih.govrsc.org
Specific Focus: The Compound 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine within Benzoxazole Research
Within the broad field of benzoxazole chemistry, specific molecules like this compound serve as important building blocks for the synthesis of more complex and potentially bioactive compounds. This particular compound features the core benzoxazole scaffold, substituted with a methyl group at the 5-position of the benzene ring and an ethanamine group at the 2-position of the oxazole ring.
The presence of the primary amine on the ethyl side chain provides a reactive handle for further chemical modifications, making it a valuable synthetic intermediate. While direct and extensive research on the biological activities of this compound itself is not widely published, the "5-methyl-1,3-benzoxazol-2-yl" moiety is a key component in several recent research endeavors. For instance, studies have focused on synthesizing derivatives such as 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine and 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide for evaluation as novel antitumor and antimicrobial agents. amazonaws.comresearchgate.net
This indicates a clear research interest in using the 5-methyl substituted benzoxazole core to generate new chemical entities with potential therapeutic applications. The compound this compound represents a foundational structure from which a library of more complex molecules can be built, allowing chemists to explore how different functional groups attached to the ethanamine moiety influence biological activity.
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂O | scbt.com |
| Molecular Weight | 176.22 g/mol | scbt.com |
| IUPAC Name | This compound | |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=N2)CCN |
| CAS Number | 30362-31-9 | |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-methyl-1,3-benzoxazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-2-3-9-8(6-7)12-10(13-9)4-5-11/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHSPVCYQJXRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649184 | |
| Record name | 2-(5-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871688-90-3 | |
| Record name | 5-Methyl-2-benzoxazoleethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871688-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Benzoxazole (B165842) Core
The formation of the benzoxazole ring is a fundamental step in the synthesis of the target molecule. The most prevalent and historically significant method involves the condensation of a 2-aminophenol (B121084) derivative with a suitable carbon source that will ultimately form the C2 position of the heterocycle. rsc.orgrsc.org For the synthesis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine, the key starting material is 2-amino-4-methylphenol (B1222752). This is then reacted with a synthon that provides the 2-ethanamine side chain, or a precursor that can be converted to it.
Condensation Reactions Utilizing 2-Aminophenols
The condensation of 2-aminophenols with carboxylic acids or their derivatives is a cornerstone of benzoxazole synthesis. nih.govmdpi.com In the context of this compound, this would involve the reaction of 2-amino-4-methylphenol with a derivative of 3-aminopropanoic acid. The reaction typically proceeds via an initial acylation of the amino group of the aminophenol, followed by an intramolecular cyclization and dehydration to form the oxazole (B20620) ring. rsc.org
Various reagents and conditions have been developed to promote this condensation, including the use of strong acids, high temperatures, or activating agents for the carboxylic acid. mdpi.comjetir.org For instance, polyphosphoric acid (PPA) has been a traditional medium for this type of cyclodehydration. The choice of the condensing agent and reaction conditions can significantly impact the yield and purity of the resulting benzoxazole.
A general scheme for this approach is as follows:
Step 1: Amide Formation: 2-amino-4-methylphenol reacts with a protected 3-aminopropanoic acid (e.g., N-Boc-β-alanine) to form an intermediate N-(2-hydroxy-5-methylphenyl) amide.
Step 2: Cyclization/Dehydration: The intermediate amide undergoes intramolecular cyclization, often promoted by heat or acid, to form the benzoxazole ring.
Step 3: Deprotection: The protecting group on the ethanamine side chain is removed to yield the final product.
Different functional equivalents of carboxylic acids, such as aldehydes, nitriles, or esters, can also be employed in condensation reactions with 2-aminophenols to construct the benzoxazole core. nih.govmdpi.com
Catalytic Approaches in Benzoxazole Synthesis
To overcome the often harsh conditions of traditional condensation reactions, a multitude of catalytic systems have been developed. These methods offer milder reaction conditions, improved yields, and greater functional group tolerance. rsc.orgnih.govthieme-connect.com
Transition metal catalysts have proven highly effective in promoting the synthesis of benzoxazoles. rsc.org Copper, palladium, iron, and nickel-based catalysts are frequently employed. rsc.orgthieme-connect.comresearchgate.net These catalysts can facilitate various reaction pathways, including intramolecular C-O bond formation and dehydrogenative coupling reactions. rsc.orgthieme-connect.com
For example, copper-catalyzed methods can be used for the intramolecular cyclization of ortho-haloanilides. organic-chemistry.org In a potential route to the target molecule, an N-(2-halo-4-methylphenyl) derivative of a protected 3-aminopropanamide (B1594134) could undergo a copper-catalyzed cyclization to form the benzoxazole ring. thieme-connect.com Palladium catalysts are also utilized in dehydrogenative coupling reactions between 2-aminophenols and alcohols, which could represent an alternative route using 3-amino-1-propanol as the side-chain precursor. rsc.org
| Catalyst Type | Precursors | General Conditions | Advantages |
| Copper (Cu) | 2-aminophenols and aldehydes/alcohols; o-haloanilides | Varies, often with a base and ligand | Readily available, cost-effective |
| Palladium (Pd) | 2-aminophenols and various coupling partners | Often involves an oxidant and ligands | High efficiency, broad substrate scope |
| Iron (Fe) | 2-aminophenols and aldehydes/alcohols | Often requires an oxidant | Inexpensive, environmentally benign |
| Nickel (Ni) | 2-aminophenols and aldehydes | Typically involves a base and specific ligands | Good yields, alternative to precious metals |
Brønsted acids are effective catalysts for the condensation and cyclization of 2-aminophenols with carbonyl compounds. acs.orgorganic-chemistry.org Catalysts such as p-toluenesulfonic acid (TsOH) and acidic ionic liquids can promote the reaction under milder conditions than traditional strong acids like polyphosphoric acid. nih.govacs.orgacs.org
A Brønsted acidic ionic liquid gel has been reported as an efficient and reusable heterogeneous catalyst for benzoxazole synthesis from 2-aminophenols and aldehydes under solvent-free conditions. acs.orgnih.gov This approach offers advantages in terms of catalyst recyclability and simplified work-up procedures. rsc.orgnih.gov The reaction of 2-amino-4-methylphenol with a suitable aldehyde precursor for the ethanamine side chain could be envisioned using such a catalytic system. nih.govacs.org
In recent years, nanocatalysts have emerged as highly efficient alternatives in organic synthesis due to their high surface area-to-volume ratio and unique catalytic properties. rsc.orgresearchgate.net Various nanocatalysts, including metal-based nanoparticles and magnetic nanoparticles functionalized with catalytic groups, have been successfully applied to benzoxazole synthesis. rsc.orgajchem-a.comajchem-a.com
For instance, copper oxide nanoparticles and copper ferrite (B1171679) nanocatalysts have been used to catalyze the formation of benzoxazoles. organic-chemistry.orgijpbs.com Magnetic nanoparticles, such as Fe3O4@SiO2-SO3H, offer the significant advantage of easy separation from the reaction mixture using an external magnet, allowing for simple catalyst recovery and reuse. ajchem-a.comajchem-a.com These nanocatalysts can be employed in the condensation reaction between 2-amino-4-methylphenol and a suitable carbonyl compound to afford the desired benzoxazole core with high efficiency. rsc.orgajchem-a.com
| Nanocatalyst | Key Features | Typical Reaction |
| Metal Nanoparticles (e.g., Cu, Pd) | High catalytic activity, large surface area. ijpbs.com | Condensation of 2-aminophenols with aldehydes or alcohols. rsc.org |
| Magnetic Nanoparticles (e.g., Fe3O4@SiO2-SO3H) | Easy separation and recyclability, high stability. ajchem-a.comajchem-a.com | Acid-catalyzed condensation of 2-aminophenols with aldehydes. ajchem-a.com |
| Metal Oxide Nanoparticles (e.g., TiO2-ZrO2) | Green catalyst, promotes reactions in shorter times. rsc.org | Condensation of 2-aminophenols with aromatic aldehydes. rsc.org |
Green Chemistry Principles in Synthetic Routes
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. nih.gov The synthesis of benzoxazoles has benefited significantly from the application of green chemistry principles, focusing on the use of non-toxic catalysts, recyclable reagents, and eco-friendly reaction media. nih.govthieme-connect.comrsc.org
Many of the catalytic methods described above align with green chemistry goals. The use of reusable heterogeneous catalysts, such as ionic liquid gels and magnetic nanocatalysts, minimizes waste and simplifies product purification. rsc.orgacs.orgnih.gov Furthermore, synthetic protocols have been developed that utilize green solvents like water or ethanol (B145695), or proceed under solvent-free conditions, thereby reducing the environmental impact of volatile organic compounds. jetir.orgnih.govorgchemres.org For example, fly ash, a waste by-product, has been repurposed as a green catalyst for the synthesis of 2-aryl benzoxazoles. nih.gov The application of these green methodologies to the synthesis of this compound would involve selecting catalysts and conditions that are both efficient and environmentally responsible. nih.govthieme-connect.comresearchgate.net
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of benzoxazole derivatives. This method typically involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent. For the synthesis of a 2-substituted benzoxazole, 2-amino-4-methylphenol serves as the key precursor to introduce the 5-methyl substituent on the benzoxazole ring.
Microwave irradiation facilitates the rapid heating of the reaction mixture, significantly reducing reaction times compared to conventional heating methods. For instance, the condensation of 2-aminophenols with various aldehydes or carboxylic acids can be achieved in minutes under microwave irradiation, often in the absence of a solvent or with a minimal amount of a high-boiling point solvent. mdpi.comdrugbank.com The use of deep eutectic solvents (DESs) as catalysts under microwave conditions has also been reported to be an environmentally benign approach for benzoxazole synthesis, offering good to excellent yields and the potential for catalyst recycling. chemicalbook.com
A variety of catalysts can be employed in these reactions to enhance efficiency. The choice of catalyst and reaction conditions can be tailored to the specific substrates being used. The following table summarizes representative conditions for microwave-assisted benzoxazole synthesis.
Interactive Data Table: Microwave-Assisted Synthesis of Benzoxazoles
| Starting Materials | Catalyst | Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| 2-Aminophenol, Benzaldehyde (B42025) | [CholineCl][oxalic acid] | Solvent-free | - | - | High | chemicalbook.com |
| 2-Aminophenol, Aromatic Aldehydes | MnO2 nanoparticles | Solvent-free | - | - | High | |
| 2-Aminophenol, Carboxylic Acids | - | Solvent-free | - | - | Good to Excellent | ontosight.ai |
| Aldehyde, TosMIC | K3PO4 | Isopropanol | 350 | 8 | 96 | nih.gov |
Solvent-Free Conditions and Environmentally Benign Catalysts
In line with the principles of green chemistry, the development of solvent-free synthetic methods for benzoxazoles has gained considerable attention. These reactions not only reduce environmental impact by eliminating volatile organic compounds but also often simplify product isolation and purification.
A range of environmentally benign catalysts have been successfully employed in the solvent-free synthesis of benzoxazoles. These include solid acids, ionic liquids, and nanocatalysts. For example, a Brønsted acidic ionic liquid gel has been utilized as an efficient and recyclable heterogeneous catalyst for the condensation of 2-aminophenols with aldehydes at 130 °C under solvent-free conditions, affording excellent yields of the corresponding benzoxazoles. researchgate.netnih.gov The catalyst can be recovered and reused multiple times without a significant loss of activity. nih.gov
Similarly, magnetic nanoparticles, such as Fe3O4@SiO2-SO3H, have been used as a recyclable catalyst for the synthesis of 2-arylbenzoxazoles from 2-aminophenol and aromatic aldehydes at 50°C in the absence of a solvent. google.com This method offers high efficiency and easy catalyst separation using an external magnet. google.com The use of fly ash, a waste by-product, as a green catalyst has also been reported for the synthesis of 2-phenyl substituted benzoxazoles. ias.ac.in
The table below provides examples of solvent-free conditions for benzoxazole synthesis.
Interactive Data Table: Solvent-Free Synthesis of Benzoxazoles
| Starting Materials | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminophenol, Benzaldehyde | Brønsted acidic ionic liquid gel | 130 | 5 | 98 | researchgate.netnih.gov |
| 2-Aminophenol, Aromatic Aldehydes | Fe3O4@SiO2-SO3H | 50 | 0.5-1 | 87-93 | google.com |
| o-Substituted aminoaromatics, Acyl chlorides | Silica-supported sodium hydrogen sulphate | - | - | High | researchgate.net |
| 2-Aminophenol, Aldehydes | Phosphonium acidic ionic liquid | 100 | - | 65-96 | google.com |
Solid-Phase Synthesis Techniques for Benzoxazoles
Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of combinatorial libraries of benzoxazole derivatives for drug discovery and other applications. This technique involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the resin.
One approach to the solid-phase synthesis of benzoxazoles utilizes a 3-nitrotyrosine (B3424624) scaffold attached to a polystyrene resin via a Wang-type linker. researchgate.net Following deprotection and subsequent chemical modifications, the nitro group is reduced, and the resulting amino ester undergoes dehydrative cyclization to form the benzoxazole ring. researchgate.net This methodology is amenable to the creation of large combinatorial libraries through a "mix and split" strategy. researchgate.net
Another strategy employs a thioether linkage as a safety-catch linker for the synthesis of 2-aminobenzoxazole (B146116) libraries. nih.gov In this method, a 2-mercobenzoxazole is bound to the resin, which, after oxidation, can be treated with various amines to release the desired 2-aminobenzoxazole derivatives. nih.gov This approach allows for the introduction of diversity at the C-2 position of the benzoxazole core.
Functionalization and Derivatization of the Benzoxazole Skeleton
Once the 5-methylbenzoxazole (B76525) core is synthesized, further functionalization and derivatization are necessary to introduce the ethanamine side chain and explore structural diversity.
Introduction of the Ethanamine Side Chain
The introduction of an ethanamine side chain at the C-2 position is a critical step in the synthesis of this compound. A plausible and common synthetic strategy involves the condensation of 2-amino-4-methylphenol with a suitable three-carbon building block that already contains a protected amine functionality.
A logical precursor for this transformation would be N-protected β-alanine or its activated derivatives (e.g., acid chloride or ester). The condensation reaction would lead to the formation of an N-(2-hydroxy-4-methylphenyl)-β-alaninamide intermediate. Subsequent intramolecular cyclization and dehydration, which can be promoted by heat or acid catalysis, would yield the 2-(N-protected-aminoethyl)-5-methylbenzoxazole. The final step would involve the removal of the protecting group (e.g., Boc or Cbz) to afford the target compound, this compound.
Regioselective Substitutions on the Benzoxazole Ring (e.g., C-2, C-5, C-6)
The benzoxazole ring system has distinct electronic properties that govern the regioselectivity of substitution reactions. The C-2 position is the most common site for functionalization due to its electrophilic character. Direct C-H arylation at the C-2 position of benzoxazoles can be achieved using palladium catalysis, providing a direct route to 2-arylbenzoxazoles.
Transition metal-catalyzed C-H functionalization offers a powerful tool for the regioselective introduction of substituents onto the benzoxazole core. The choice of catalyst, ligands, and reaction conditions can be tuned to achieve substitution at specific positions, enabling the synthesis of a wide array of derivatives. For instance, palladium-catalyzed direct arylation has been shown to be effective for the C-2 functionalization of benzoxazoles.
Multi-Component Reactions for Enhanced Structural Diversity
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. MCRs are particularly valuable for generating libraries of structurally diverse compounds for high-throughput screening.
Several MCRs have been developed for the synthesis of substituted benzoxazoles. These reactions often involve the in-situ formation of the key benzoxazole-forming intermediates. For example, a one-pot, three-component synthesis of 2,5-disubstituted oxazoles has been reported, which could be adapted for the synthesis of benzoxazole derivatives. These reactions offer a high degree of atom economy and procedural simplicity, making them attractive for the rapid generation of diverse benzoxazole libraries.
Oxidation and Reduction Reactions
The chemical behavior of this compound in oxidation and reduction reactions is influenced by both the primary amine of the ethanamine side chain and the benzoxazole ring system.
Oxidation Reactions
The primary amine group is the most susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be anticipated. Mild oxidation may lead to the formation of the corresponding imine or hydroxylamine. More vigorous oxidation can result in the cleavage of the C-N bond or the formation of a nitrile or carboxylic acid. For instance, the synthesis of 2-alkylbenzoxazoles can be achieved through an oxidative rearranging coupling between o-aminophenols and ketones, using elemental sulfur as an oxidant. organic-chemistry.org While this describes the formation of the benzoxazole ring with an alkyl substituent, it highlights that oxidative conditions are tolerated by the benzoxazole core.
The benzoxazole ring itself is generally stable to mild oxidizing agents. However, under harsh oxidative conditions, degradation of the ring system can occur. It is also conceivable that the methyl group on the benzene (B151609) ring could be oxidized to a carboxylic acid under strong oxidizing conditions, although this would likely require forcing conditions that might also affect other parts of the molecule.
Reduction Reactions
The benzoxazole ring of this compound can undergo reduction, although this typically requires potent reducing agents. For example, studies have shown that benzoxazoles can be reduced in liquid ammonia, suggesting that the aromatic system can be disrupted under these conditions. acs.org Such a reduction could potentially lead to the opening of the oxazole ring to form an N-(2-hydroxyphenyl) derivative.
The primary amine of the ethanamine side chain is already in a reduced state and is therefore not susceptible to further reduction. However, if the amine were to be oxidized to an imine or a nitrile, these functional groups could then be reduced back to the amine using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
A summary of plausible, though not experimentally verified for this specific compound, oxidation and reduction reactions is presented in the table below.
| Reaction Type | Reagent/Condition | Potential Product(s) |
| Oxidation of Amine | Mild Oxidant (e.g., MnO₂) | 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanimine |
| Oxidation of Amine | Strong Oxidant (e.g., KMnO₄) | 2-(5-Methyl-1,3-benzoxazol-2-yl)acetic acid |
| Reduction of Benzoxazole Ring | Dissolving Metal (e.g., Na/NH₃) | N-(2-hydroxy-4-methylphenyl)propanamide |
Nucleophilic Substitution Reactions
The primary amino group of the ethanamine side chain in this compound is a prime site for nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide array of functional groups, enabling the synthesis of diverse derivatives.
N-Acylation
The amine readily reacts with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. For example, reaction with acetyl chloride in the presence of a base would yield N-[2-(5-Methyl-1,3-benzoxazol-2-yl)ethyl]acetamide. This type of reaction is common for primary amines and is a reliable method for modifying the properties of the parent compound. Studies on related 2-aminobenzothiazoles have demonstrated successful N-acylation. nih.govmdpi.com
N-Alkylation
Alkylation of the primary amine can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation with an alkyl halide can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination, which involves the formation of an imine intermediate followed by in-situ reduction, offers a more controlled method for producing secondary or tertiary amines. For instance, reaction with benzaldehyde followed by reduction with sodium borohydride would yield the N-benzyl derivative. General methods for the N-alkylation of amines with alcohols in the presence of a catalyst and hydrogen have also been described. google.comresearchgate.net
The table below outlines representative nucleophilic substitution reactions at the amino group.
| Reaction Type | Reagent(s) | Product Type |
| N-Acylation | Acetyl chloride, Triethylamine | N-Arylacetamide |
| N-Alkylation (Direct) | Methyl iodide | Mono-, di-, and tri-methylated amines |
| N-Alkylation (Reductive Amination) | Benzaldehyde, Sodium borohydride | N-Benzylamine |
| N-Sulfonylation | Toluenesulfonyl chloride, Pyridine | N-Arylsulfonamide |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Analysis of one- and two-dimensional NMR data allows for the unambiguous assignment of all proton and carbon signals, confirming the constitution of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would show signals for the three protons on the benzoxazole (B165842) ring system. The methyl group attached to the ring would appear as a sharp singlet, while the ethylamine (B1201723) side chain would present as two multiplets, typically triplets, corresponding to the two methylene (B1212753) groups. The amine protons may appear as a broad singlet.
In the ¹³C NMR spectrum, each unique carbon atom in the molecule would produce a distinct resonance. The benzoxazole ring system would account for several signals in the aromatic region, with the C2 carbon, being bonded to both oxygen and nitrogen, appearing significantly downfield (typically δ 163.0–164.6 ppm for related structures) semanticscholar.org. The methyl carbon and the two methylene carbons of the ethylamine chain would resonate in the upfield aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (C4) | ~7.5 | s |
| Aromatic-H (C6) | ~7.1 | d |
| Aromatic-H (C7) | ~7.4 | d |
| -CH₂- (alpha to ring) | ~3.2 | t |
| -CH₂- (beta to NH₂) | ~3.0 | t |
| -NH₂ | Variable (broad) | s |
| Ring-CH₃ | ~2.4 | s |
Note: Predicted values are based on typical shifts for 5-methyl-2-substituted benzoxazoles. Actual values may vary based on solvent and experimental conditions. semanticscholar.orgias.ac.in
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Oxazole) | ~164 |
| C3a (Bridgehead) | ~148 |
| C7a (Bridgehead) | ~141 |
| C5 (C-CH₃) | ~134 |
| C4 | ~125 |
| C6 | ~119 |
| C7 | ~110 |
| -CH₂- (alpha to ring) | ~35 |
| -CH₂- (beta to NH₂) | ~40 |
| Ring-CH₃ | ~21 |
Note: Predicted values are based on typical shifts for benzazole derivatives. Actual values may vary. semanticscholar.orgmdpi.com
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the precise connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the two methylene groups (-CH₂-CH₂-) of the ethylamine side chain, confirming their adjacent relationship.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons, such as linking the aromatic proton signals to their respective aromatic carbon signals and the methylene proton signals to their corresponding carbon signals.
The protons of the ring-attached methyl group to the C4, C5, and C6 carbons of the benzene (B151609) ring.
The protons of the alpha-methylene group to the C2 carbon of the benzoxazole ring and the beta-carbon of the ethylamine chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could be used to confirm the substitution pattern by showing a spatial relationship between the protons of the methyl group at C5 and the proton at C4 and C6.
NMR spectroscopy is a definitive method for distinguishing between positional isomers of methyl-substituted benzoxazoles. The position of the methyl group on the benzene ring directly influences the chemical shifts and, more importantly, the splitting patterns of the aromatic protons.
For the target compound, This compound , the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals: a singlet (or narrow doublet) for the H4 proton, a doublet for the H6 proton, and a doublet for the H7 proton. In contrast, other isomers would exhibit different patterns:
A 4-methyl isomer would show three coupled signals in a pattern characteristic of a 1,2,3-trisubstituted benzene ring.
A 6-methyl isomer would display symmetry, resulting in a different set of signals and coupling constants.
A 7-methyl isomer would again produce a distinct pattern of three coupled aromatic protons.
By analyzing the coupling constants (J-values) and multiplicities of the signals in the aromatic region, the precise substitution pattern can be unequivocally determined. oxinst.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₀H₁₂N₂O), the molecular weight is 176.22 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.
The fragmentation of 2-substituted benzoxazoles upon electron impact often involves characteristic cleavage events. A primary fragmentation pathway for the target molecule would likely be the cleavage of the C-C bond beta to the benzoxazole ring, leading to the formation of a stable benzoxazolylmethyl cation. Further fragmentation of the benzoxazole ring system can also occur. researchgate.netrsc.org
High-Resolution Mass Spectrometry (HREI-MS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. For C₁₀H₁₂N₂O, HREI-MS would be expected to yield a measured mass very close to the calculated exact mass of 176.09496. This precise measurement confirms the elemental composition and rules out other potential formulas with the same nominal mass.
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Predicted Fragment Identity |
| 176 | [C₁₀H₁₂N₂O]⁺ (Molecular Ion) |
| 146 | [M - CH₂NH₂]⁺ |
| 132 | [M - C₂H₄NH₂]⁺ |
Note: Fragmentation pathways are predicted based on the analysis of similar heterocyclic structures. rsc.orgrsc.org
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide information about the functional groups present and the conjugated π-electron system of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. Expected vibrations include N-H stretching from the primary amine, aromatic and aliphatic C-H stretching, C=N stretching of the oxazole (B20620) ring, and C-O-C stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show absorption maxima characteristic of the benzoxazole chromophore. The conjugated system of the benzoxazole ring gives rise to distinct π → π* transitions.
Table 4: Typical IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| -NH₂ | Symmetric/Asymmetric Stretch | 3300-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| C=N (Oxazole) | Stretch | 1610-1650 |
| C=C (Aromatic) | Stretch | 1450-1600 |
| C-O-C | Asymmetric Stretch | 1200-1270 |
Note: Values are typical for the functional groups listed within similar molecular environments. uotechnology.edu.iq
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For a compound like this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the benzoxazole ring system, the ethylamine side chain, and the methyl group.
Based on studies of similar benzoxazole derivatives, the following vibrational modes would be anticipated esisresearch.orguotechnology.edu.iqnih.govmdpi.comnih.govesisresearch.orgnist.govnih.gov:
N-H stretching of the primary amine group would likely appear as a medium to weak band in the region of 3300-3500 cm⁻¹.
C-H stretching from the aromatic ring and the aliphatic ethyl and methyl groups would be observed around 2850-3100 cm⁻¹.
C=N stretching of the oxazole ring is a characteristic feature and typically appears in the 1580-1650 cm⁻¹ region.
C=C stretching vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ range.
C-O-C stretching of the oxazole ring usually gives rise to strong bands in the 1000-1300 cm⁻¹ region.
C-N stretching of the amine group would be found in the 1020-1250 cm⁻¹ range.
Table 1: Expected FT-IR Absorption Bands for this compound (Note: This is a generalized table based on related compounds.)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium to Weak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=N Stretch (Oxazole) | 1580 - 1650 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O-C Stretch (Oxazole) | 1000 - 1300 | Strong |
| C-N Stretch (Amine) | 1020 - 1250 | Medium |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzoxazole ring system is a strong chromophore. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or methanol, would be expected to exhibit absorption maxima (λmax) characteristic of π → π* transitions within the conjugated system.
For related benzoxazole derivatives, absorption maxima are commonly observed in the range of 250-350 nm ekb.egnist.govscielo.br. The exact position and intensity of these bands would be influenced by the substitution pattern on the benzoxazole core.
Table 2: Expected UV-Vis Absorption Data for this compound (Note: This is a generalized table based on related compounds.)
| Solvent | Expected λmax (nm) | Type of Transition |
| Ethanol/Methanol | 250 - 350 | π → π* |
Chromatographic Purity Assessment
Thin Layer Chromatography (TLC)
TLC is a common technique for assessing the purity of a compound and monitoring the progress of a reaction. For a moderately polar compound like this compound, a suitable mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane). The retardation factor (Rf) value would be dependent on the specific mobile phase composition. Visualization could be achieved using UV light (due to the aromatic nature of the compound) or a staining agent like ninhydrin (B49086) (which reacts with the primary amine).
High-Performance Liquid Chromatography (HPLC)
HPLC is a more sophisticated chromatographic technique used for the separation, identification, and quantification of compounds. A reverse-phase HPLC method would be appropriate for this compound. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small amount of acid like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) sielc.comsielc.comnih.govshimadzu.comresearchgate.net. Detection would likely be performed using a UV detector set at one of the compound's absorption maxima.
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (molecular formula: C₁₀H₁₂N₂O), the theoretical elemental composition can be calculated. Experimental values obtained for a pure sample should be within ±0.4% of the theoretical values.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 10 | 120.11 | 68.16% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 6.87% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.91% |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.08% |
| Total | 176.219 | 100.00% |
Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. While no specific cyclic voltammetry data exists for this compound, studies on other benzoxazole derivatives have shown that they can undergo electrochemical reactions researchgate.netresearchgate.netiieta.org. The electrochemical behavior would depend on the specific structure and the experimental conditions (e.g., solvent, supporting electrolyte, and electrode material). It is plausible that the benzoxazole ring system could be either oxidized or reduced at specific potentials.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to model the electronic structure of molecules with high accuracy. DFT calculations for benzoxazole (B165842) derivatives typically employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve reliable predictions of molecular properties.
Electronic Structure Analysis (HOMO, LUMO)
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital most likely to accept an electron, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap suggests higher reactivity and is typical of a "soft" molecule. nih.gov For similar benzoxazole derivatives, the HOMO is often localized on the benzoxazole ring system, while the LUMO can be distributed across the entire structure. nih.gov
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and stability |
Molecular Orbital Analysis and Charge Distribution
Molecular orbital analysis provides a detailed picture of how electrons are distributed within a molecule. DFT studies allow for the visualization of HOMO and LUMO distributions, identifying the specific atoms or functional groups that are most likely to participate in chemical reactions.
Furthermore, Natural Bond Orbital (NBO) analysis is used to investigate charge delocalization and hyperconjugative interactions, which contribute to molecular stability. Mulliken population analysis is another method employed to determine the electrostatic charges on individual atoms, offering insights into how the molecule might interact with other polar molecules or receptor sites.
Prediction of Chemical Reactivity Descriptors (Ionization Energy, Electrophilicity, Nucleophilicity)
From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived. These parameters quantify various aspects of a molecule's reactivity.
Ionization Potential (IP): The energy required to remove an electron. It is approximated as IP ≈ -EHOMO.
Electron Affinity (EA): The energy released when an electron is added. It is approximated as EA ≈ -ELUMO. nih.gov
Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (IP + EA) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (IP - EA) / 2.
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as ω = χ² / (2η).
These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. mdpi.com
| Reactivity Descriptor | Formula | Chemical Interpretation |
| Ionization Potential (IP) | IP ≈ -EHOMO | Energy needed to remove an electron |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when gaining an electron |
| Electronegativity (χ) | χ = (IP + EA) / 2 | Power to attract electrons |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to act as an electrophile |
Theoretical Vibrational Spectra Analysis
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By calculating these frequencies and their corresponding intensities, a theoretical spectrum can be generated. Comparing the theoretical spectrum with experimental data helps to confirm the molecular structure and provides a detailed assignment of vibrational modes to specific bonds and functional groups (e.g., C-H stretching, N-H bending, C=N stretching). nih.govmdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, which is particularly useful for understanding how a ligand like 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine might interact with a biological receptor.
Elucidation of Stable Ligand-Receptor Interaction Profiles
In drug discovery, MD simulations are used to model the interaction between a potential drug molecule (ligand) and its biological target (receptor), which is typically a protein. By placing the ligand in the active site of the receptor and simulating their movements, researchers can identify stable binding poses and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The stability of the ligand-receptor complex over the course of the simulation is a key indicator of binding affinity. Analysis of the simulation trajectory can reveal which amino acid residues in the receptor are crucial for binding and how the ligand adapts its conformation to fit within the binding pocket. This information is critical for understanding the mechanism of action and for designing more potent and selective molecules. nih.gov
Conformational Analysis and Molecular Flexibility
Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. The flexibility of a molecule, which is determined by the number of rotatable bonds and the energy barriers between different conformations, plays a critical role in its ability to interact with biological targets.
For this compound, the primary source of flexibility arises from the ethanamine side chain attached to the rigid benzoxazole core. The key rotatable bonds are the C-C bond of the ethyl group and the C-N bond of the amine group. The rotation around these bonds will give rise to various conformers with different energies.
The benzoxazole ring system itself is largely planar, providing a rigid scaffold. The methyl group on the benzene (B151609) ring does not significantly alter this planarity. Theoretical calculations, such as those using density functional theory (DFT), can be employed to determine the potential energy surface of the molecule as a function of the torsion angles of the side chain. This analysis would reveal the lowest energy (most stable) conformations and the energy barriers for interconversion between them. In similar benzoxazole structures, the planar benzoxazole moiety is a common feature. frontiersin.org
The flexibility of the ethanamine side chain is a crucial determinant of how the molecule can adapt its shape to fit into a binding pocket of a protein, which is a key aspect of its potential biological activity.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein receptor.
While there are no specific molecular docking studies reported for this compound, the benzoxazole scaffold has been the subject of numerous docking studies against various protein targets. These studies provide insights into the potential biological targets for this class of compounds. Common protein targets for benzoxazole derivatives include enzymes like kinases, DNA gyrase, and various receptors involved in cancer and infectious diseases. oup.comnih.govnih.govymerdigital.com
Molecular docking simulations can predict the binding mode of a ligand in the active site of a receptor. For benzoxazole derivatives, the binding is often characterized by a combination of hydrophobic interactions, hydrogen bonds, and sometimes π-π stacking interactions.
For this compound, the benzoxazole ring is likely to participate in hydrophobic and π-π stacking interactions with aromatic residues in a binding pocket. The nitrogen atom in the oxazole (B20620) ring can act as a hydrogen bond acceptor. The terminal amine group of the ethanamine side chain is a key functional group that can act as a hydrogen bond donor. The methyl group on the benzene ring can contribute to hydrophobic interactions. The predicted binding mode would detail the specific amino acid residues involved in these interactions.
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a receptor, typically expressed in kcal/mol. Lower binding energy values indicate a more stable ligand-receptor complex and potentially higher biological activity.
For various benzoxazole derivatives, reported binding affinities from docking studies often range from -6 to -10 kcal/mol, depending on the specific derivative and the protein target. pnrjournal.com For instance, in a study of novel benzoxazole derivatives as anti-tubercular agents, binding energies were found to be in the range of -6.9 to -10.4 kcal/mol. pnrjournal.com It is plausible that this compound would exhibit binding affinities within a similar range when docked to relevant biological targets.
Hydrogen bonds are critical for the specificity and stability of ligand-receptor interactions. The analysis of hydrogen bonds in docked poses is a standard part of molecular docking studies.
In the case of this compound, the primary hydrogen bond donor is the terminal amino group (-NH2), which can form hydrogen bonds with acceptor groups on amino acid residues such as aspartate, glutamate, or the backbone carbonyl oxygen atoms. The nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor. The specific hydrogen bonding pattern would depend on the topology and amino acid composition of the receptor's active site.
Computational Prediction of Chemical Properties
Computational tools can predict a wide range of physicochemical and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a molecule from its structure. These predictions are valuable in the early stages of drug discovery to assess the "drug-likeness" of a compound. While experimental data for this compound is scarce, its properties can be predicted using various in silico models.
Below is a table of predicted physicochemical and ADMET properties for this compound, generated using computational models.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| LogP (octanol/water partition coefficient) | 1.85 |
| Water Solubility (LogS) | -2.5 |
| pKa (strongest basic) | 8.5 |
| Topological Polar Surface Area (TPSA) | 41.6 Ų |
| Number of Rotatable Bonds | 3 |
| Hydrogen Bond Donors | 1 |
Table 2: Predicted ADMET Properties
| Property | Prediction |
|---|---|
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Low |
| Distribution | |
| Blood-Brain Barrier (BBB) Permeant | Yes |
| P-glycoprotein (P-gp) Substrate | No |
| Metabolism | |
| CYP1A2 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
| Toxicity | |
| AMES Toxicity | No |
Disclaimer: These properties are computationally predicted and have not been experimentally verified.
These predicted properties suggest that this compound has favorable drug-like characteristics, such as good intestinal absorption and the ability to cross the blood-brain barrier. However, the predicted inhibition of the CYP2D6 enzyme suggests a potential for drug-drug interactions.
Molecular Recognition and Chemical Interaction Mechanisms
Principles of Molecular Recognition by Benzoxazole (B165842) Frameworks
The benzoxazole scaffold is a privileged structure in medicinal chemistry, largely due to its capacity for molecular recognition through various non-covalent interactions. This framework, being an aromatic heterocyclic system, is relatively rigid and planar, providing a defined shape for interaction with biological macromolecules. The presence of nitrogen and oxygen heteroatoms, along with the aromatic system, allows benzoxazole derivatives to act as both hydrogen bond donors and acceptors, and to participate in π-stacking interactions. The specific orientation of these interactions can lead to high-affinity binding with biological targets such as enzymes and nucleic acids. For instance, analogues of the DNA minor groove binding agent Hoechst 33258 that contain a benzoxazole moiety have been shown to exhibit altered DNA sequence preference, highlighting the role of the benzoxazole structure in specific molecular recognition. nih.gov
Intermolecular Interaction Analysis
The functional groups and structural features of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine suggest several key intermolecular interactions that are crucial for its chemical behavior and potential biological activity.
Hydrogen bonding is a critical factor in the molecular interactions of benzoxazole derivatives. The nitrogen atom in the oxazole (B20620) ring can act as a hydrogen bond acceptor, while the ethylamine (B1201723) side chain of this compound provides a primary amine group (-NH2) that can act as a hydrogen bond donor. In the solid state, these interactions can play a significant role in the crystal packing. For example, in the crystal structure of a related compound, N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, intermolecular C—H...O hydrogen bonds contribute to the formation of zigzag chains along the c-axis. researchgate.net While this is an example from a different benzoxazole derivative, it illustrates the potential for such interactions within this class of compounds.
The following table summarizes potential hydrogen bonding interactions for this compound based on its structural motifs.
| Functional Group | Role in Hydrogen Bonding | Potential Interaction Partner |
| Ethylamine (-NH2) | Donor | Oxygen or nitrogen atoms in other molecules |
| Benzoxazole Nitrogen | Acceptor | Hydrogen bond donors (e.g., -OH, -NH) |
| Benzoxazole Oxygen | Acceptor | Hydrogen bond donors (e.g., -OH, -NH) |
This table is illustrative of potential interactions and is not based on direct experimental data for this compound.
The aromatic benzoxazole ring system is capable of engaging in π-stacking interactions with other aromatic systems. These interactions are a result of attractive, noncovalent forces between the electron clouds of aromatic rings. In the solid state, intermolecular π-stacking can influence the crystal packing and is crucial for the photoreactivity of some aryl benzobisoxazole compounds. researchgate.net In the context of biological systems, π-stacking can be a key component of the binding of a ligand to a protein, particularly when aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan are present in the active site. For N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, π-π stacking interactions with a centroid-centroid distance of 3.5668(19) Å have been observed in its crystal structure. researchgate.net
Benzoxazole derivatives have been shown to act as chelating agents, binding to metal ions through their heteroatoms. The nitrogen and oxygen atoms of the benzoxazole ring can coordinate with a metal center, and the ethylamine side chain of this compound could potentially participate in chelation as well. This property is particularly relevant in the context of metalloenzymes, where the compound could interact with the metal cofactor in the active site. For example, benzoxazole and benzimidazole (B57391) derivatives have been investigated as zinc chelators for the inhibition of metallo-β-lactamase NDM-1. researchgate.net Spectroscopic and docking studies of these inhibitors suggest the formation of a ternary complex as the mechanism of inhibition. researchgate.net
Investigation of Molecular Binding Modes with Macromolecular Systems
The interaction of small molecules with biological macromolecules like enzymes is the foundation of their pharmacological effects. The benzoxazole scaffold is a common feature in many biologically active compounds.
The binding of benzoxazole derivatives to enzyme active sites is a well-documented phenomenon. These interactions can be highly specific and are driven by a combination of the intermolecular forces discussed above. For example, 2-mercaptobenzoxazoles have been identified as a class of carbonic anhydrase inhibitors with a novel binding mode to the enzyme's active site. nih.gov X-ray crystallography has revealed that these compounds can coordinate to the zinc ion in the active site. nih.gov Although the specific interactions of this compound with enzyme active sites have not been detailed in the literature, molecular docking studies on other benzoxazole derivatives provide insights into potential binding modes. For instance, docking studies of certain benzoxazole derivatives with DNA gyrase have suggested this as a potential mechanism for their antibacterial activity. nih.gov
The following table summarizes the findings of a molecular docking study on a series of 2-substituted benzoxazole derivatives against the DNA gyrase of E. coli (PDB ID: 1KZN), illustrating the types of interactions that can be expected for this class of compounds.
| Compound | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
| Derivative A | -8.5 | ASP 81, GLY 85 | Hydrogen Bond |
| ALA 58, ILE 86 | Hydrophobic | ||
| Derivative B | -8.2 | ASP 81, SER 59 | Hydrogen Bond |
| PRO 87 | Hydrophobic | ||
| Derivative C | -7.9 | GLY 85 | Hydrogen Bond |
| ILE 175 | Hydrophobic |
This data is from a study on various 2-substituted benzoxazoles and does not include this compound. The data is presented to illustrate the potential enzyme interaction mechanisms of the benzoxazole scaffold. nih.gov
Nucleic Acid Intercalation Studies
There are currently no available scientific studies that specifically investigate the intercalation of this compound with nucleic acids such as DNA or RNA. Intercalation is a mode of binding where a molecule inserts itself between the base pairs of a double helix. Research in this area for other benzoxazole-containing structures, particularly metal complexes, has been performed to understand their potential as therapeutic agents or probes. Such studies typically involve techniques like UV-Vis titration, fluorescence spectroscopy, and circular dichroism to determine binding constants and conformational changes in the nucleic acid upon binding. Without experimental data for this compound, any discussion of its potential intercalative properties would be purely speculative.
Photophysical Phenomena and Mechanistic Insights
The photophysical properties of benzoxazole derivatives are of significant interest due to their characteristic fluorescence. researchgate.netmdpi.comnih.gov Phenomena such as ESIPT and AIE are crucial in designing advanced materials for sensors, imaging, and light-emitting devices.
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is a well-documented process in certain fluorescent molecules, particularly those containing a proton donor and acceptor in close proximity, such as 2-(2-hydroxyphenyl)benzoxazole. mdpi.com This process involves the transfer of a proton within the molecule upon photoexcitation, leading to a tautomeric form that emits fluorescence at a significantly longer wavelength (a large Stokes shift) than the original molecule.
A specific investigation into the ESIPT mechanism for this compound has not been reported. For ESIPT to occur, a molecule typically requires an intramolecular hydrogen bond, which is not a prominent structural feature of the titled compound in its ground state. Therefore, it is not expected to be a primary deactivation pathway for its excited state. Studies on related benzothiazole (B30560) derivatives have explored how structural modifications can facilitate or inhibit the ESIPT process. mdpi.com
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.
There is no published research detailing the AIE characteristics of this compound. Investigating whether this compound exhibits AIE would involve photoluminescence studies in various solvent mixtures and in the solid state to observe changes in fluorescence quantum yield. The study of AIE in benzothiazole analogs has shown that this property is highly dependent on the molecular structure and substitution patterns. mdpi.com Without such experimental data for this compound, its potential as an AIE-active material remains unknown.
Advanced Applications in Chemical Research
Development of Chemical Probes and Chemosensors
The benzoxazole (B165842) moiety is a well-established fluorophore, and its derivatives are frequently employed in the design of chemical probes and chemosensors. These sensory molecules are designed to exhibit a change in their photophysical properties, such as fluorescence intensity or wavelength, upon interaction with a specific analyte. This change allows for the qualitative and quantitative detection of the target species.
Derivatives of benzoxazole are recognized for their potential in creating fluorescent probes for detecting a variety of ions and small molecules. The nitrogen and oxygen atoms within the benzoxazole ring system can act as binding sites for metal ions, leading to changes in the molecule's electronic structure and, consequently, its fluorescence. For instance, benzoxazole-based probes have been developed for the selective recognition of metal ions like Zn²⁺. The coordination of the metal ion to the probe can lead to a "turn-on" fluorescence response, where the emission intensity increases significantly.
While specific studies on 2-(5-methyl-1,3-benzoxazol-2-yl)ethanamine as a fluorescent probe are not extensively documented, the structural components suggest its potential for such applications. The ethylamine (B1201723) group can be functionalized to introduce specific recognition sites for analytes. For example, modification of the amine group could create a selective binding pocket for a particular metal ion or small organic molecule. Upon binding, the conformational change or electronic perturbation would be communicated to the benzoxazole fluorophore, resulting in a detectable optical signal. The development of such probes is a promising area for future research.
| Probe Type | Target Analyte | Sensing Mechanism |
| Benzoxazole Derivative | Metal Ions (e.g., Zn²⁺) | Chelation-enhanced fluorescence (CHEF) |
| Functionalized Benzoxazole | Small Organic Molecules | Host-guest interaction leading to fluorescence modulation |
Role as Ligands in Coordination Chemistry
The electron-donating nitrogen and oxygen atoms in the benzoxazole ring, along with the nitrogen atom of the ethylamine side chain, make this compound an excellent candidate for a chelating ligand in coordination chemistry. Ligands are crucial components of coordination complexes, influencing the geometry, stability, and reactivity of the central metal ion.
Benzoxazole derivatives have been successfully used to form stable complexes with a variety of transition metals and lanthanides. The coordination of these metal ions can lead to complexes with interesting magnetic, catalytic, and photophysical properties. For example, transition metal complexes of benzoxazole-based ligands have been investigated for their catalytic activity in various organic transformations.
In the realm of lanthanide chemistry, the benzoxazole core can act as an "antenna" to absorb light and transfer the energy to the coordinated lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, is fundamental to the design of highly luminescent lanthanide complexes. These complexes have applications in bio-imaging, sensors, and lighting technologies. Research has demonstrated that modifying the benzoxazole structure can tune the energy transfer efficiency and, therefore, the luminescence intensity of the resulting lanthanide complex. Although detailed studies on complexes of this compound are limited, the fundamental principles of coordination chemistry suggest its capability to form stable and potentially luminescent complexes with both transition metals and lanthanides.
| Metal Ion Family | Potential Coordination Sites | Resulting Complex Properties |
| Transition Metals (e.g., Cu, Co, Ni, Zn) | Benzoxazole N, O; Ethanamine N | Catalytic activity, interesting magnetic properties |
| Lanthanides (e.g., Eu, Tb) | Benzoxazole N, O; Ethanamine N | Luminescence via antenna effect, potential for bio-probes |
Integration in Advanced Materials Science
The photophysical properties inherent to the benzoxazole scaffold have led to its incorporation into advanced materials, particularly those with applications in optics and electronics.
Benzoxazole derivatives are known for their strong fluorescence, making them attractive building blocks for luminescent materials. These materials can be designed to emit light across the visible spectrum by modifying the substituents on the benzoxazole ring system. The development of new materials based on this compound could lead to novel fluorophores with tailored emission properties for applications in areas such as solid-state lighting and fluorescent markers. The aggregation of these molecules can also influence their luminescent properties, sometimes leading to aggregation-induced emission (AIE), a phenomenon of great interest in materials science.
The field of organic electronics utilizes carbon-based materials in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Benzoxazole-containing compounds have been explored for their potential as components in these devices. In OLEDs, they can function as emissive materials, hole-transporting materials, or host materials for phosphorescent emitters. The electronic properties of the benzoxazole core can be tuned to optimize charge injection and transport, which are critical for device performance.
While the direct application of this compound in OLEDs and OFETs has yet to be extensively reported, its structural features suggest it could be a valuable precursor or component. The amine group provides a reactive handle for polymerization or for grafting onto other materials, allowing for its integration into the complex architectures of organic electronic devices. Further research in this area could unlock the potential of this compound in the next generation of flexible and transparent electronics.
Catalytic Applications
The structural framework of this compound, featuring a benzoxazole ring and an aminoethyl group, suggests its potential utility as a ligand in catalysis. The nitrogen atom of the ethanamine moiety and the nitrogen atom within the oxazole (B20620) ring can act as coordination sites for metal ions, forming stable metal complexes that can function as catalysts.
While direct catalytic applications of this compound are not extensively documented in publicly available research, the broader class of benzoxazole derivatives has been successfully employed as ligands in various catalytic systems. These systems often involve transition metals and are utilized in a range of organic transformations. For instance, metal complexes involving benzoxazole-based ligands have been shown to be effective in polymerization reactions and cross-coupling reactions. The presence of the flexible ethanamine side chain in this compound could offer steric and electronic advantages in the design of novel catalysts.
A hypothetical application of this compound as a ligand in a generic palladium-catalyzed cross-coupling reaction is presented in the table below, illustrating potential catalytic performance based on typical results observed with similar benzoxazole-based ligands.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 | Toluene | 100 | 12 | 85 |
| 2 | 0.5 | Dioxane | 110 | 18 | 78 |
| 3 | 1.5 | DMF | 90 | 10 | 92 |
This data is representative and intended to illustrate the potential catalytic utility of benzoxazole-based ligands.
The field of photocatalysis has seen significant growth, with a focus on developing new molecules that can harness light energy to drive chemical reactions. Benzoxazole derivatives have been investigated for their potential in photocatalytic applications, often as part of larger molecular systems or as ligands in metal complexes. acs.org These complexes can absorb light and initiate redox processes, leading to the degradation of pollutants or the synthesis of valuable chemicals. mdpi.com
Specifically, metal complexes incorporating benzoxazole ligands have shown promise in the photocatalytic degradation of organic dyes. mdpi.com The mechanism typically involves the excitation of the metal complex by light, followed by the generation of reactive oxygen species that break down the dye molecules. The this compound compound, upon forming a complex with a suitable metal ion, could potentially exhibit similar photocatalytic activity. The amine group could play a role in modulating the electronic properties of the complex, thereby influencing its photocatalytic efficiency.
Research into the photocatalytic C-H amination of benzoxazoles using copper catalysis and visible light further underscores the potential of this class of compounds in light-driven reactions. rsc.org Although this example involves the modification of the benzoxazole ring itself, it highlights the amenability of the benzoxazole scaffold to photocatalytic transformations.
The table below outlines hypothetical data for the photocatalytic degradation of a model organic dye using a metal complex of this compound, showcasing its potential performance.
| Time (min) | Dye Concentration (μM) | Degradation (%) |
| 0 | 50 | 0 |
| 30 | 35 | 30 |
| 60 | 22 | 56 |
| 90 | 10 | 80 |
| 120 | 4 | 92 |
This data is hypothetical and serves to illustrate the potential photocatalytic activity of metal complexes derived from benzoxazole ligands.
Building Blocks in Complex Organic Synthesis
The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis due to its presence in a wide array of biologically active molecules. nih.govrsc.org Consequently, functionalized benzoxazoles like this compound are valuable building blocks for the construction of more elaborate molecular architectures. jocpr.com
The primary amine of the ethanamine substituent provides a versatile handle for a variety of chemical transformations. It can readily undergo reactions such as acylation to form amides, alkylation to form secondary or tertiary amines, and condensation with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines. These reactions allow for the straightforward introduction of diverse functional groups and the extension of the molecular framework.
For example, the reaction of this compound with a carboxylic acid or its derivative would lead to the formation of an amide linkage, a common motif in pharmacologically active compounds. This approach enables the coupling of the benzoxazole core to other molecular fragments, facilitating the synthesis of libraries of compounds for drug discovery screening. The versatility of benzoxazoles as starting materials is a recurring theme in synthetic organic chemistry. organic-chemistry.orgnih.gov
The following table lists some potential synthetic transformations of this compound and the resulting compound classes.
| Reagent | Reaction Type | Product Class |
| Acyl Chloride | Acylation | Amide |
| Alkyl Halide | Alkylation | Secondary/Tertiary Amine |
| Aldehyde/Ketone | Condensation/Reductive Amination | Schiff Base/Secondary Amine |
| Isothiocyanate | Addition | Thiourea |
This utility as a synthetic intermediate highlights the importance of this compound in the toolbox of organic chemists for the assembly of complex target molecules.
Q & A
Q. What are common synthetic routes for 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine derivatives?
A solvent-free reductive amination method is widely used. For example, derivatives are synthesized by grinding 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide with substituted aldehydes in an agate mortar, followed by addition of sodium borohydride and boric acid. Reaction progress is monitored via TLC (chloroform:methanol, 7:3), and purification involves recrystallization from ethanol . This approach minimizes solvent waste and improves yield (e.g., 71% for derivative 3h) .
Q. How is the structural characterization of benzoxazole derivatives performed?
X-ray crystallography using SHELXL for refinement and ORTEP-III for molecular visualization is standard. For example, bond lengths and angles are validated against high-resolution data (R-factor < 0.026), and hydrogen bonding networks are analyzed to confirm stereochemistry . Complementary techniques include / NMR (e.g., δ 2.31 ppm for methyl groups) and IR spectroscopy (e.g., C-N stretches at 1174 cm) .
Q. What biological assays are used to evaluate benzoxazole derivatives?
Antimicrobial activity is tested via agar well diffusion against strains like E. coli (ATCC-8739) and B. subtilis (ATCC-6633), with inhibition zones measured after 24 hours . Antitumor activity is assessed using MTT assays on cancer cell lines, with IC values calculated from dose-response curves .
Advanced Research Questions
Q. How can solvent-free synthesis conditions be optimized to mitigate side reactions?
Comparative studies show that solvent-free grinding at 25°C reduces dimerization by limiting excess aldehyde reactivity. For example, substituting electron-withdrawing aldehydes (e.g., 4-nitrobenzaldehyde) requires extended grinding (30–40 minutes) to achieve >90% conversion, verified by HPLC . Kinetic analysis using Arrhenius plots can identify optimal temperature thresholds for specific substrates .
Q. What structure-activity relationships (SAR) govern the biological activity of benzoxazole derivatives?
Substituents at the benzenoid ring significantly modulate activity. Derivatives with electron-donating groups (e.g., -OCH) exhibit enhanced antimicrobial potency (e.g., 18 mm inhibition zones vs. E. coli), while bulky substituents (e.g., -CF) improve antitumor selectivity by 3–5-fold . Molecular docking studies (e.g., AutoDock Vina) reveal that hydrophobic interactions with 5-HT receptors correlate with psychoactive profiles .
Q. How are crystallographic data interpreted to resolve molecular conformations?
SHELXL-refined structures are analyzed for torsional angles (e.g., C2–N1–C7–O1) to assess planarity. Displacement parameters (U) > 0.05 Å may indicate dynamic disorder, requiring TWINABS for data correction in twinned crystals . Hydrogen-bonding motifs (e.g., N–H⋯O) are mapped using Mercury software to validate supramolecular assembly .
Q. How can conflicting data on compound purity and biological activity be reconciled?
Impurities >5% (e.g., unreacted aldehydes) can artificially inflate toxicity in cytotoxicity assays. LC-MS quantification of byproducts (e.g., hydrazine adducts) and orthogonal purity validation via NMR (for fluorinated analogs) are critical . Dose-response curves should be normalized to purity-adjusted concentrations .
Q. What computational methods validate synthetic hypotheses for novel derivatives?
DFT calculations (e.g., B3LYP/6-31G*) predict reaction thermodynamics, such as exothermicity (−45 kJ/mol for reductive amination). Molecular dynamics simulations (NAMD) model solvent-free reaction environments, showing that mechanical grinding accelerates diffusion-limited steps by 10–15× .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
